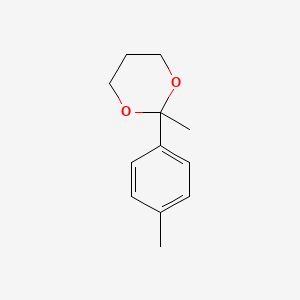![molecular formula C15H12N2O2S2 B8740519 Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-88-7](/img/structure/B8740519.png)
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a methylsulfanyl group at the 2-position, a phenyl group at the 7-position, and a carboxylate ester group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with suitable reagents to form the thieno[3,2-d]pyrimidine core.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Phenylation: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid as a reagent.
Esterification: The carboxylate ester group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities.
Thieno[2,3-d]pyrimidines: These compounds also contain a thienopyrimidine core and exhibit similar chemical properties.
Uniqueness
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the specific combination of functional groups and the position of these groups on the thienopyrimidine core
Properties
CAS No. |
1462949-88-7 |
|---|---|
Molecular Formula |
C15H12N2O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-14(18)13-11(9-6-4-3-5-7-9)12-10(21-13)8-16-15(17-12)20-2/h3-8H,1-2H3 |
InChI Key |
SHUVSCKIPWHSCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
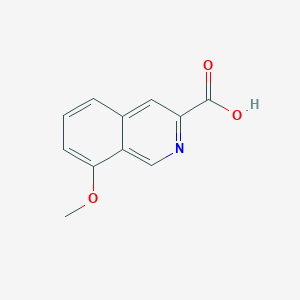
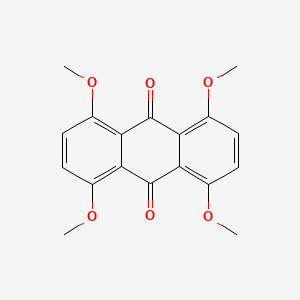
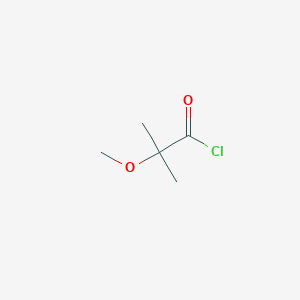
![N-[(Indol-3-yl)methyl]propanamide](/img/structure/B8740459.png)
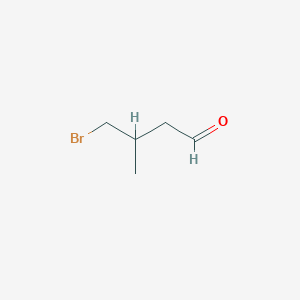

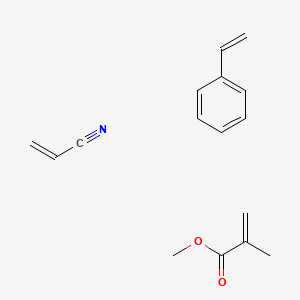
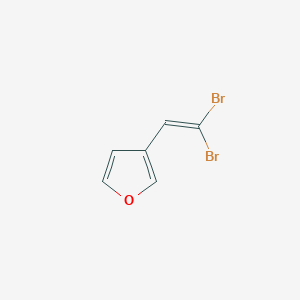
![N-[3-(1H-imidazol-1-yl)propyl]furan-3-carboxamide](/img/structure/B8740504.png)
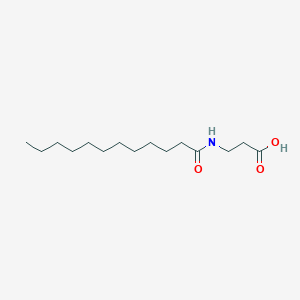
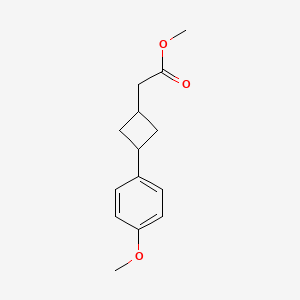
![4-{5-[(1E)-2-[4-(2-chlorophenyl)-5-(5-methanesulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile](/img/structure/B8740523.png)

